An In-depth Technical Guide to the Chemical Properties of 1-Acetylindoline-5-sulfonamide
An In-depth Technical Guide to the Chemical Properties of 1-Acetylindoline-5-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Acetylindoline-5-sulfonamide is a synthetic compound of significant interest in medicinal chemistry, primarily recognized for its role as a precursor in the synthesis of various bioactive molecules, including potent inhibitors of carbonic anhydrase. This technical guide provides a comprehensive overview of its chemical properties, including its synthesis, physicochemical characteristics, and spectroscopic data. Detailed experimental protocols for its synthesis and for the evaluation of its biological activity are provided to support further research and development.
Chemical and Physical Properties
1-Acetylindoline-5-sulfonamide is a white solid at room temperature.[1] A summary of its key chemical and physical properties is presented in Table 1. While extensive experimental data for all physicochemical properties are not publicly available, known values are provided alongside predicted values where applicable.
Table 1: Physicochemical Properties of 1-Acetylindoline-5-sulfonamide
| Property | Value | Source |
| IUPAC Name | 1-acetyl-2,3-dihydro-1H-indole-5-sulfonamide | N/A |
| Molecular Formula | C₁₀H₁₂N₂O₃S | [2][3] |
| Molecular Weight | 240.28 g/mol | [3] |
| Melting Point | 223-225 °C | [1] |
| Boiling Point | Not experimentally determined. | N/A |
| Solubility | Soluble in THF and MeOH.[1] Quantitative data in water, ethanol, and DMSO not available. | N/A |
| pKa | Not experimentally determined. Predicted for related sulfonamides to be weakly acidic.[4][5][6] | N/A |
| LogP (XlogP predicted) | -0.1 | [5] |
| Appearance | White solid | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of 1-Acetylindoline-5-sulfonamide. The following data has been reported:
Table 2: Spectroscopic Data for 1-Acetylindoline-5-sulfonamide
| Spectrum Type | Key Peaks/Signals |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 8.15–7.90 (br s, 1H, Ar), 7.69 (s, 1H, Ar), 7.68–7.61(m, 3H, Ar), 7.56 (d, J = 8.2 Hz, 2H, Ar), 7.26 (s, 2H, NH₂), 4.05 (t, J = 8.2 Hz, 2H, CH₂), 3.13 (t, J = 8.2 Hz, 2H, CH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 168.0, 145.7, 139.7, 135.7 135.6, 134.2, 129.5 (2C), 129.1 (2C), 125.8, 123.0, 116.4, 51.2, 27.9 |
| Infrared (IR) | The supporting information with IR spectra can be downloaded from the source.[1] |
Synthesis and Experimental Protocol
The synthesis of 1-Acetylindoline-5-sulfonamide is a multi-step process starting from indoline. The general synthetic scheme is outlined below, followed by a detailed experimental protocol.
Logical Workflow for Synthesis
Caption: Synthetic pathway to 1-Acetylindoline-5-sulfonamide.
Detailed Synthesis Protocol
The synthesis of 1-Acetylindoline-5-sulfonamide can be achieved through a three-step process:
-
Acetylation of Indoline: Indoline is first protected by acetylation with acetic anhydride to yield 1-acetylindoline.[7]
-
Sulfonylation: The resulting 1-acetylindoline is then treated with chlorosulfuric acid to introduce the sulfonyl chloride group at the 5-position of the indoline ring, forming 1-acetylindoline-5-sulfonyl chloride.[7]
-
Amination: Finally, the sulfonyl chloride is reacted with ammonium hydroxide to yield the desired 1-Acetylindoline-5-sulfonamide.[1]
Experimental Procedure:
-
Step 1 & 2: Synthesis of 1-Acetylindoline-5-sulfonyl chloride
-
Indoline is reacted with acetic anhydride in a suitable solvent to form 1-acetylindoline.
-
The purified 1-acetylindoline is then slowly added to an excess of chlorosulfuric acid at a low temperature (e.g., 0-5 °C). The reaction mixture is stirred until the reaction is complete (monitored by TLC). The mixture is then carefully poured onto ice, and the precipitated 1-acetylindoline-5-sulfonyl chloride is filtered, washed with cold water, and dried.
-
-
Step 3: Synthesis of 1-Acetylindoline-5-sulfonamide
-
To a solution of 1-acetylindoline-5-sulfonyl chloride (7.0 g, 0.027 mol) in tetrahydrofuran (THF, 40 mL), an 18% solution of ammonium hydroxide (10 mL, 0.098 mol) is added at room temperature.[1]
-
The reaction mixture is stirred for 1 hour.[1]
-
The solvent is removed under reduced pressure (in vacuo).[1]
-
The residue is diluted with water, and the pH is adjusted to 7-8 with a 1 N aqueous HCl solution to precipitate the product.[1]
-
The resulting white solid is filtered, washed with water, and dried to yield 1-Acetylindoline-5-sulfonamide (5.8 g, 89% yield).[1]
-
Biological Activity and Mechanism of Action
1-Acetylindoline-5-sulfonamide and its derivatives are primarily investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Specifically, tumor-associated isoforms like CA IX and CA XII are targets for anticancer drug development.
Mechanism of Carbonic Anhydrase Inhibition
The inhibitory activity of sulfonamides against carbonic anhydrases is well-established. The mechanism involves the binding of the deprotonated sulfonamide group to the zinc ion (Zn²⁺) located in the active site of the enzyme. This interaction is a key feature of the inhibitory process.
Caption: Inhibition of carbonic anhydrase by a sulfonamide.
The sulfonamide inhibitor, in its deprotonated form (R-SO₂NH⁻), coordinates to the Zn(II) ion in the active site of carbonic anhydrase. This binding event displaces the water molecule that is normally coordinated to the zinc ion and is essential for the enzyme's catalytic activity. This prevents the enzyme from converting its substrate, leading to inhibition.
Experimental Protocols for Further Characterization
To facilitate further research, the following are generalized protocols for determining key chemical properties of 1-Acetylindoline-5-sulfonamide.
Determination of Boiling Point (Thiele Tube Method)
A precise boiling point for 1-Acetylindoline-5-sulfonamide has not been reported and would likely be high, with potential for decomposition. A standard laboratory method for its determination is the Thiele tube method.
Caption: Workflow for boiling point determination via Thiele tube.
Protocol:
-
A small amount of the sample is placed in a fusion tube.
-
A capillary tube, sealed at one end, is placed open-end-down into the fusion tube.
-
The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled.
-
At the boiling point of the sample, a rapid and continuous stream of bubbles will emerge from the capillary tube.
-
The heat source is removed, and the apparatus is allowed to cool slowly.
-
The temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point.
Determination of Solubility
The solubility of 1-Acetylindoline-5-sulfonamide in various solvents can be determined quantitatively using the shake-flask method.
Protocol:
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.
-
The flask is agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove any undissolved solid.
-
The concentration of the compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC, by comparing to a standard curve.
Determination of pKa
The acid dissociation constant (pKa) of the sulfonamide group can be determined by potentiometric titration or UV-spectrophotometry.
Protocol (Potentiometric Titration):
-
A known concentration of 1-Acetylindoline-5-sulfonamide is dissolved in a suitable solvent mixture (e.g., water-methanol).
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at which half of the sulfonamide is neutralized (the midpoint of the titration curve).
Stability Testing
Stability testing is performed according to ICH guidelines to assess the intrinsic stability of the compound.[8][9]
Protocol (Forced Degradation):
-
Acid/Base Hydrolysis: The compound is dissolved in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and heated. Samples are taken at various time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and any degradation products.[10]
-
Oxidative Degradation: The compound is exposed to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.[10]
-
Thermal Degradation: The solid compound is exposed to high temperatures (e.g., 60-80 °C).[10]
-
Photostability: The solid compound and its solution are exposed to a controlled light source.[10]
Determination of Octanol-Water Partition Coefficient (LogP)
The LogP value, a measure of lipophilicity, is crucial for predicting the pharmacokinetic properties of a drug candidate. The shake-flask method is a standard approach.
Protocol (Shake-Flask Method):
-
A known amount of 1-Acetylindoline-5-sulfonamide is dissolved in a mixture of n-octanol and water that have been pre-saturated with each other.
-
The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then centrifuged to separate the layers.
-
The concentration of the compound in both the n-octanol and water layers is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)
The inhibitory potency of 1-Acetylindoline-5-sulfonamide against various carbonic anhydrase isoforms can be determined using a stopped-flow spectrophotometric assay.[6][11][12][13][14]
Protocol:
-
This assay measures the enzyme-catalyzed hydration of CO₂.
-
The reaction is initiated by mixing a solution of the enzyme and the inhibitor with a CO₂-saturated solution in a stopped-flow instrument.
-
The change in pH due to the formation of bicarbonate and a proton is monitored over time using a pH indicator.
-
The initial rates of the reaction are measured at different inhibitor concentrations.
-
The inhibition constant (Ki) is determined by analyzing the relationship between the reaction rate and the inhibitor concentration, often using the Cheng-Prusoff equation.
Conclusion
1-Acetylindoline-5-sulfonamide is a valuable building block in medicinal chemistry with established synthetic routes and demonstrated potential as a carbonic anhydrase inhibitor scaffold. This guide has summarized its known chemical and physical properties and provided detailed experimental protocols for its synthesis and further characterization. While some physicochemical data remains to be experimentally determined, the methodologies outlined here provide a clear path for researchers to obtain this information, thereby facilitating the continued exploration of this compound and its derivatives in drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. 3264-38-8|1-Acetylindoline-5-sulfonamide|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - 1-acetylindoline-5-sulfonamide (C10H12N2O3S) [pubchemlite.lcsb.uni.lu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. edaegypt.gov.eg [edaegypt.gov.eg]
- 10. benchchem.com [benchchem.com]
- 11. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]
- 13. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
